molecular formula C18H18O5 B1358256 Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate CAS No. 937601-96-2

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate

Cat. No. B1358256
CAS RN: 937601-96-2
M. Wt: 314.3 g/mol
InChI Key: HESYPUBGQJIVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate, also known as M3ABE, is an organic compound that belongs to the benzyl ester family. It has a molecular weight of 314.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is C18H18O5 . The molecule contains a total of 42 bonds. There are 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

The melting point of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is between 79 - 81 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate has been utilized in the synthesis of heterocyclic systems. For instance, it has been used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other complex organic compounds. These substances play a crucial role in pharmaceutical and organic chemistry due to their potential applications in drug design and material science (Selič, Grdadolnik, & Stanovnik, 1997).

Organic Synthesis and Structural Analysis

In another study, the compound has been involved in the synthesis process of ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates via acyclic precursors. These kinds of syntheses are significant for creating a variety of organic molecules with potential applications in various industries, including pharmaceuticals (Cao, Ding, Yi, & Zhu, 1997).

Study of Alkaline Hydrolysis Mechanisms

Research has also delved into the mechanisms of alkaline hydrolysis of compounds related to methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate. Understanding these mechanisms is vital for the development of better pharmaceuticals and chemicals that are more environmentally friendly (Bowden & Byrne, 1996).

Radical Chemistry Studies

The compound has been a part of studies focusing on radical chemistry, particularly in demonstrating how certain esters can be used as one-carbon radical equivalents. These studies are essential for advancing synthetic methodologies in organic chemistry (Bagal, de Greef, & Zard, 2006).

Corrosion Inhibition Research

There has been research on the theoretical synthesis of related compounds for use as corrosion inhibitors for mild steel in acidic media. This application is crucial in industries where metal preservation is necessary (Arrousse et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards . The hazard statements associated with the compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESYPUBGQJIVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594789
Record name Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate

CAS RN

937601-96-2
Record name Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Reactant of Route 6
Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.